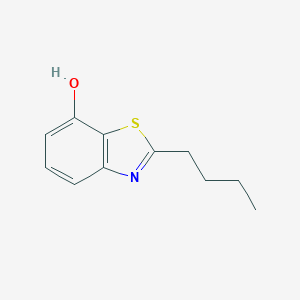

2-Butyl-1,3-benzothiazol-7-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyl-1,3-benzothiazol-7-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

准备方法

The synthesis of 2-Butyl-1,3-benzothiazol-7-ol can be achieved through several methods. One common method involves the condensation of 2-aminothiophenol with butyl aldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base . Industrial production methods often utilize green chemistry principles to minimize environmental impact .

化学反应分析

2-Butyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

2-Butyl-1,3-benzothiazol-7-ol has been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. In particular, studies have shown that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria .

Anti-Tubercular Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-butyl variants, in combating tuberculosis (TB). The compound has been synthesized and evaluated for its inhibitory effects on Mycobacterium tuberculosis. For example, a study reported that certain derivatives demonstrated lower IC50 values compared to traditional anti-TB drugs, suggesting improved potency .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 2-butyl derivative A | 7.7 ± 0.8 | 0.08 |

| 2-butyl derivative B | 9.2 ± 1.5 | 0.09 |

This table illustrates the comparative effectiveness of specific derivatives against TB, showcasing the potential for developing new therapeutic agents from benzothiazole structures.

Neuroprotective Effects

Another promising application is in neuroprotection, particularly concerning Alzheimer's disease (AD). Benzothiazole derivatives have been studied for their ability to bind to amyloid-beta deposits in the brain, which are implicated in AD pathology. The compound's structure allows it to be used as a probe for imaging techniques such as PET and SPECT, facilitating the diagnosis and monitoring of amyloid deposition in patients .

Materials Science

Polymeric Applications

In materials science, this compound serves as a functional additive in polymers. Its incorporation into polyvinyl chloride (PVC) formulations enhances thermal stability and resistance to microbial degradation. This application is particularly relevant in the production of disposable medical gloves and other hygiene products where antimicrobial properties are essential .

Coatings and Sealants

The compound is also utilized in coatings and sealants due to its ability to inhibit microbial growth on surfaces. This property is beneficial in various industries, including construction and automotive sectors, where maintaining cleanliness and preventing biofilm formation are critical .

Environmental Science

Biocide Applications

Due to its effective antimicrobial properties, this compound is employed as a biocide in agricultural settings. It helps control fungal infections in crops while minimizing the impact on non-target organisms.

Environmental Monitoring

Furthermore, this compound can be used in environmental monitoring systems to detect contamination levels in water sources. Its sensitivity to specific pollutants makes it an ideal candidate for developing sensors that can provide real-time data on environmental health.

Case Studies

Case Study 1: Anti-Tubercular Activity

A recent study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis strains. The findings indicated that certain derivatives exhibited superior activity compared to standard treatments, highlighting the need for further exploration into their mechanisms of action and potential clinical applications .

Case Study 2: Neuroimaging Applications

In a clinical setting, compounds similar to this compound were utilized in PET scans to visualize amyloid plaques in patients diagnosed with AD. The results demonstrated a correlation between amyloid deposition and cognitive decline, underscoring the compound's utility in both diagnostic processes and therapeutic monitoring .

作用机制

The mechanism of action of 2-Butyl-1,3-benzothiazol-7-ol involves its interaction with specific molecular targets. For example, it can inhibit quorum sensing in bacteria, which is a communication mechanism used by bacteria to coordinate their behavior . This inhibition can prevent biofilm formation and reduce bacterial virulence . The compound may also interact with enzymes and receptors in biological systems, leading to its diverse biological activities .

相似化合物的比较

2-Butyl-1,3-benzothiazol-7-ol can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

6-Nitrobenzothiazole: Exhibits significant antifungal activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

属性

CAS 编号 |

163299-24-9 |

|---|---|

分子式 |

C11H13NOS |

分子量 |

207.29 g/mol |

IUPAC 名称 |

2-butyl-1,3-benzothiazol-7-ol |

InChI |

InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |

InChI 键 |

HVCPLUZHUIOHCB-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC2=C(S1)C(=CC=C2)O |

规范 SMILES |

CCCCC1=NC2=C(S1)C(=CC=C2)O |

同义词 |

7-Benzothiazolol,2-butyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。